4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
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Overview
Description
4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds by reacting with various electrophiles. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its utility in forming complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is synthesized through the reaction of 4-(1,3-Dioxolan-2-yl)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide undergoes several types of reactions, including:
Addition Reactions: It can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides under anhydrous conditions to form new carbon-carbon bonds.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with halides.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the 1,3-dioxolan-2-yl group.
(1,3-Dioxan-2-ylethyl)magnesium Bromide: Similar structure but with a different substituent on the magnesium atom.
Uniqueness
4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is unique due to the presence of the 1,3-dioxolan-2-yl group, which can influence the reactivity and selectivity of the compound in organic synthesis. This makes it particularly useful in the formation of specific molecular architectures .
Properties
IUPAC Name |
magnesium;2-phenyl-1,3-dioxolane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFMQLXLPJDGN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263288 |
Source
|
Record name | Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328000-17-5 |
Source
|
Record name | Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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